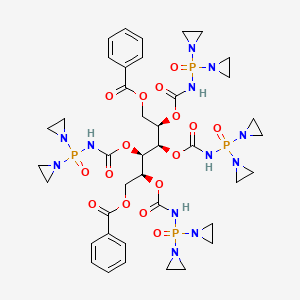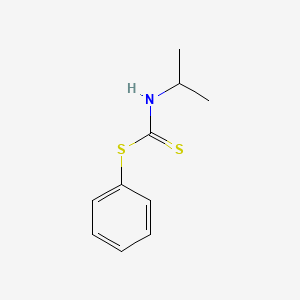methanone CAS No. 43221-41-6](/img/structure/B14651417.png)
[2,4-Dihydroxy-5-(1-phenylethyl)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone: is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet light, making them valuable in products such as sunscreens, plastics, and coatings. This particular compound is characterized by the presence of two hydroxyl groups and a phenyl group attached to a central benzophenone structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone typically involves the condensation of 2,4-dihydroxybenzophenone with 1-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone can undergo oxidation to form quinones.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone is used as a starting material for the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also be investigated for its interactions with biological macromolecules.
Medicine: In medicine, derivatives of benzophenones, including 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone, are explored for their potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Industrially, this compound is used in the formulation of sunscreens and UV-protective coatings due to its ability to absorb ultraviolet light.
Wirkmechanismus
The mechanism of action of 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone involves its ability to absorb ultraviolet light, which prevents the penetration of harmful UV radiation. The hydroxyl groups can also participate in redox reactions, contributing to its antioxidant properties. The compound may interact with cellular components, protecting them from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Benzophenone: The parent compound with similar UV-absorbing properties.
2,4-Dihydroxybenzophenone: A simpler derivative with two hydroxyl groups.
4-Hydroxybenzophenone: Another derivative with a single hydroxyl group.
Uniqueness: 2,4-Dihydroxy-5-(1-phenylethyl)phenylmethanone is unique due to the presence of the 1-phenylethyl group, which can influence its chemical reactivity and physical properties. This structural feature may enhance its solubility and interaction with other molecules compared to simpler benzophenone derivatives.
Eigenschaften
CAS-Nummer |
43221-41-6 |
|---|---|
Molekularformel |
C21H18O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
[2,4-dihydroxy-5-(1-phenylethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H18O3/c1-14(15-8-4-2-5-9-15)17-12-18(20(23)13-19(17)22)21(24)16-10-6-3-7-11-16/h2-14,22-23H,1H3 |
InChI-Schlüssel |
KJPQKOQUWIVRAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2O)O)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



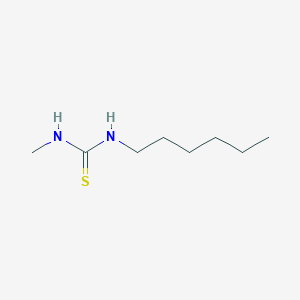
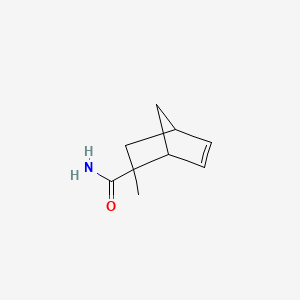
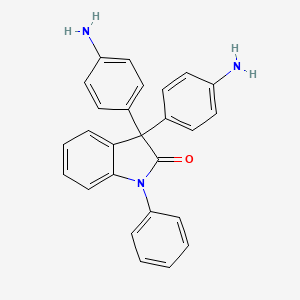
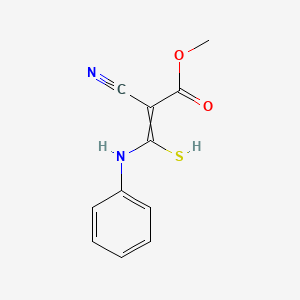
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)


